tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1443981-42-7
VCID: VC2965726
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(15)14-10(7-9-16-4)11-6-5-8-17-11/h5-6,8,10H,7,9H2,1-4H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC(CCOC)C1=CC=CO1
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate

CAS No.: 1443981-42-7

Cat. No.: VC2965726

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate - 1443981-42-7

Specification

CAS No. 1443981-42-7
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(15)14-10(7-9-16-4)11-6-5-8-17-11/h5-6,8,10H,7,9H2,1-4H3,(H,14,15)
Standard InChI Key DTCPYAYFIIDLFG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CCOC)C1=CC=CO1
Canonical SMILES CC(C)(C)OC(=O)NC(CCOC)C1=CC=CO1

Introduction

Chemical Structure and Physical Properties

tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate (CAS: 2177266-42-9) is a carbamate derivative characterized by a furan ring and a methoxypropyl side chain. The compound possesses the molecular formula C₁₃H₂₁NO₄, with a calculated molecular weight of 255.31 g/mol . The structure features a carbamate functional group (R-NH-C(=O)-OR') where the R group is the [1-(furan-2-yl)-3-methoxypropyl] moiety and the R' group is a tert-butyl unit.

Key Structural Elements

The compound consists of several key structural components:

  • A furan-2-yl heterocyclic ring

  • A methoxypropyl side chain

  • A carbamate functional group

  • A tert-butyl protecting group

This specific arrangement contributes to the compound's unique chemical and physical properties. The presence of the tert-butyl group makes the carbamate function as a protecting group for the nitrogen atom, a common strategy in organic synthesis.

Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO₄
CAS Number2177266-42-9
Molecular Weight255.31 g/mol
Physical AppearanceNot specified in available data-
SolubilityLikely soluble in polar organic solvents such as acetone; poor solubility in non-polar solvents

Structural Relationship with Related Compounds

tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate shares structural similarities with several related compounds, allowing for comparative analysis of its properties and potential applications.

Comparison with tert-butyl N-[1-(furan-2-yl)-3-hydroxypropyl]carbamate

The hydroxyl analog, tert-butyl N-[1-(furan-2-yl)-3-hydroxypropyl]carbamate (CAS: 1149755-80-5), differs only in the terminal functional group of the propyl chain, featuring a hydroxyl group instead of a methoxy group . This slight modification affects the compound's physical properties:

Propertytert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamatetert-butyl N-[1-(furan-2-yl)-3-hydroxypropyl]carbamate
Molecular FormulaC₁₃H₂₁NO₄C₁₂H₁₉NO₄
Molecular Weight255.31 g/mol241.28 g/mol
Predicted DensityNot specified1.123±0.06 g/cm³
Predicted Boiling PointNot specified368.7±37.0 °C
Predicted pKaNot specified11.55±0.46

Comparison with tert-butyl N-(furan-2-ylmethyl)carbamate

Another related compound is tert-butyl N-(furan-2-ylmethyl)carbamate (CAS: 178918-29-1), which has a simpler structure lacking the propyl spacer . This structural difference significantly affects the spatial arrangement and reactivity of the molecule:

Propertytert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamatetert-butyl N-(furan-2-ylmethyl)carbamate
Molecular FormulaC₁₃H₂₁NO₄C₁₀H₁₅NO₃
Molecular Weight255.31 g/mol197.23 g/mol
StructureContains 3-methoxypropyl chainDirect attachment of carbamate to furan-2-ylmethyl group

Comparison with tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate

tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate (CAS: 1159734-58-3) represents another structural variant, where the linear chain is replaced by a cyclopropyl ring . This cyclic constraint introduces rigidity to the molecular framework:

Propertytert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamatetert-butyl (1-(furan-2-yl)cyclopropyl)carbamate
Molecular FormulaC₁₃H₂₁NO₄C₁₂H₁₇NO₃
Molecular Weight255.31 g/mol223.27 g/mol
StructureFlexible methoxypropyl chainRigid cyclopropyl ring
Hazard InformationNot specifiedWarning; H302; P264-P270-P301+P312-P330-P501

Chemical Reactivity and Functional Properties

Reactivity of Key Functional Groups

The reactivity of tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate is determined by its constituent functional groups:

  • Furan Ring: The furan heterocycle is electron-rich and susceptible to electrophilic aromatic substitution. It can participate in Diels-Alder reactions as a diene.

  • Carbamate Group: The carbamate functionality serves as a protecting group for the nitrogen atom. The tert-butyl carbamate (Boc) group is stable under basic conditions but can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).

  • Methoxy Group: The methoxy terminus provides a potential site for further functionalization through demethylation or nucleophilic substitution reactions.

Acid-Catalyzed Deprotection

Based on related compounds, the tert-butyl carbamate group can be cleaved under acidic conditions. For example, deprotection of tert-butyl ((benzyl(3-methoxypropyl)(methyl)silyl)methyl)(tosyl)carbamate was achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature . This reaction removes the tert-butyl group, releasing the free amine which can then participate in further reactions.

Analytical Characterization

Chromatographic Analysis

Based on analytical methods used for related carbamate compounds, tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate would likely be analyzed using:

  • High-Performance Liquid Chromatography (HPLC): Suitable for purity determination and quantitative analysis

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS): For structural confirmation and mass spectral analysis

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